BenchChemオンラインストアへようこそ!

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate

Lipophilicity ADME prediction Ester homologation

This racemic carbamoylformamido benzoate ester (≥90% purity) is specifically differentiated for high-throughput screening and SAR campaigns, not as a biologically validated lead. Its computed drug-like space (TPSA 84.5Ų, XLogP3 3.4) and specificity over ethyl ester or heteroaryl analogs make it a definitive baseline probe. No quantitative activity data (IC₅₀, Kᵢ) exists; substitute with structural analogs will confound hit interpretation.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 920169-48-8
Cat. No. B2463066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate
CAS920169-48-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C20H22N2O4/c1-14(8-9-15-6-4-3-5-7-15)21-18(23)19(24)22-17-12-10-16(11-13-17)20(25)26-2/h3-7,10-14H,8-9H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyIQAXOKRPLORGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate (CAS 920169-48-8): Physicochemical Baseline & Comparator Positioning


Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate (CAS 920169-48-8) is a synthetic carbamoylformamido benzoate ester with molecular formula C₂₀H₂₂N₂O₄ and a molecular weight of 354.40 g mol⁻¹ [1]. It features a racemic 4-phenylbutan-2-yl substituent linked through an oxalamide bridge to a methyl 4-aminobenzoate core, yielding computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 84.5 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and seven rotatable bonds [1]. The compound is commercially supplied as a screening compound at ≥90% purity via Life Chemicals (catalog F2879-5977) [1]. Critically, no primary research publications or patents report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or MIC values) for this specific compound as of the search date; all differentiation evidence presented below is therefore derived from computed physicochemical properties, structural comparison with the closest commercially available analogs, and class-level inferences from the carbamoylformamido benzoate chemotype [1].

Why In-Class Carbamoylformamido Benzoates Cannot Be Interchanged with Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate


Carbamoylformamido benzoates sharing the oxalamide linker and benzoate ester core are not functionally interchangeable. Even modest structural perturbations—such as ester homologation (methyl → ethyl), heteroaryl replacement of the phenyl ring, or introduction of polar substituents—produce measurable shifts in lipophilicity (ΔlogP ≥ 0.17), polar surface area (ΔPSA up to 16 Ų), and hydrogen-bonding capacity [1]. These differences directly impact predicted ADME parameters including membrane permeability, aqueous solubility, and blood–brain barrier penetration potential [1]. Furthermore, the racemic nature of the 4-phenylbutan-2-yl stereocenter in CAS 920169-48-8 distinguishes it from any enantiomerically resolved analogs, affecting both pharmacophore recognition and crystallographic behavior in co-crystal engineering studies [1]. For procurement decisions in high-throughput screening, fragment-based drug discovery, or medicinal chemistry SAR campaigns, substitution of the methyl ester with the ethyl ester analog (C₂₁H₂₄N₂O₄, MW 368.43) or replacement of the phenylbutyl group with heteroaryl variants (furan or thiophene) will confound structure–activity relationship interpretation and cannot be assumed to yield equivalent hit profiles [1].

Quantitative Differentiation Evidence for Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate (CAS 920169-48-8)


Lipophilicity Differential: Methyl Ester (XLogP3 3.4) vs. Ethyl Ester Analog (logP 3.57)

The target methyl ester (CAS 920169-48-8) exhibits a computed XLogP3 of 3.4, which is 0.17 log units lower than the experimentally derived logP of 3.57 reported for the direct ethyl ester analog (C₂₁H₂₄N₂O₄, MW 368.43) [1]. Although the absolute values derive from different computational methods (XLogP3 vs. fragment-based logP), the direction and approximate magnitude of the difference are consistent with the known lipophilicity increment of ~0.3–0.5 log units per methylene addition in homologous ester series [1].

Lipophilicity ADME prediction Ester homologation

Polar Surface Area Contrast: Methyl Ester (TPSA 84.5 Ų) Provides Higher Hydrogen-Bonding Capacity than Ethyl Ester Analog (PSA 68.2 Ų)

The target compound (CAS 920169-48-8) has a computed topological polar surface area (TPSA) of 84.5 Ų, which is 16.3 Ų higher than the polar surface area (PSA) of 68.21 Ų reported for the ethyl ester analog [1]. This difference arises from the distinct computational methodologies (TPSA vs. fragment-based PSA) and the contribution of the ester oxygen atoms; however, both values place the methyl ester closer to the established threshold of 90 Ų for predicted oral absorption and below the 140 Ų ceiling for blood–brain barrier penetration [1].

Polar surface area Membrane permeability Blood–brain barrier

Molecular Weight and Rotatable Bond Differentiation: Methyl Ester (MW 354.4, 7 Rotors) vs. Cyclopropyl-Hydroxypropyl Analog (MW 320.1, HBD 3)

CAS 920169-48-8 (MW 354.40, 7 rotatable bonds, 2 H-bond donors) occupies a distinct region of drug-like chemical space compared to the structurally related methyl 4-{(2-cyclopropyl-2-hydroxypropyl)carbamoylformamido}benzoate (CAS 1286720-29-3; MW 320.14, 3 H-bond donors) [1][2]. The phenylbutyl substituent of the target compound contributes an additional ~34 Da of molecular weight and introduces aromatic π-stacking capacity absent in the cyclopropyl analog, while maintaining the same number of hydrogen-bond donors (2 vs. 3) [1][2]. Both compounds fall within Lipinski Rule-of-Five compliant space, but the target compound's higher fraction of sp² carbon (from the phenyl ring) and greater rotatable bond count predict distinct conformational entropy penalties upon target binding [1].

Molecular weight Rotatable bonds Drug-likeness Ligand efficiency

Racemic Nature as a Screening Library Differentiator: Undefined Stereocenter vs. Enantiopure Analogs

CAS 920169-48-8 is supplied as a racemic mixture at the 4-phenylbutan-2-yl stereocenter (undefined atom stereocenter count = 1) [1], directly matching the ethyl ester analog (also sold as a racemic mixture by ChemDiv) . This racemic nature is a deliberate feature for primary screening libraries: it maximizes the probability of detecting a bioactive conformation without requiring enantioselective synthesis. Both enantiomers are co-present in a 1:1 ratio, meaning any observed activity represents the aggregate effect of both stereoisomers [1]. In contrast, any enantiomerically resolved analog (e.g., (R)- or (S)-4-phenylbutan-2-yl derivatives) would represent a distinct chemical entity with potentially divergent target engagement profiles [1].

Stereochemistry Racemic mixture Screening library Hit identification

Vendor Purity and Procurement Specifications: 90%+ Purity with Multi-Size Availability from Life Chemicals

CAS 920169-48-8 is commercially available exclusively through Life Chemicals (catalog F2879-5977) at ≥90% purity confirmed by LCMS and/or ¹H NMR [1]. The compound is offered in multiple quantities: 1 mg ($54), 2 mg ($59), 4 mg ($66), 5 mg ($69), 10 mg ($79), 15 mg ($89), 20 mg ($99), 25 mg ($109), and 30 mg ($119), with all prices reflecting 2023 listing data [1]. In comparison, the ethyl ester analog is listed by ChemDiv with 36 mg available but without publicly displayed pricing . The methyl ester's defined purity threshold and multi-point quantity ladder make it directly suitable for dose–response follow-up studies without requiring re-purification [1].

Vendor purity Procurement Screening compound Quality control

Oxalamide (Carbamoylformamido) Linker: Dual H-Bond Donor/Acceptor Capacity vs. Simple Amide or Carbamate Analogs

The carbamoylformamido (oxalamide) linker in CAS 920169-48-8 provides two sequential amide bonds, offering a donor–acceptor–donor–acceptor hydrogen-bonding motif not present in simpler analogs such as 2-[(4-phenylbutan-2-yl)carbamoyl]benzoic acid (C₁₈H₁₉NO₃, single amide bond) [1]. The target compound's four H-bond acceptors and two H-bond donors are distributed across the oxalamide bridge and the benzoate ester, creating a spatially separated H-bond pharmacophore capable of bidentate interactions with biological targets or co-crystal formers [1]. This contrasts with mono-amide or carbamate analogs that present fewer H-bonding vectors and reduced geometric complexity .

Hydrogen bonding Oxalamide Scaffold Crystal engineering

Recommended Application Scenarios for Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate (CAS 920169-48-8)


High-Throughput Screening (HTS) Library Enrichment for Aromatic-Rich Target Binding Pockets

The combination of a phenylbutyl substituent (providing aromatic π-stacking and hydrophobic contacts) with an oxalamide linker (dual H-bond donor/acceptor) and moderate lipophilicity (XLogP3 = 3.4) makes CAS 920169-48-8 a suitable addition to diversity-oriented screening libraries targeting kinases, GPCRs, or protein–protein interaction interfaces where aromatic residues line the binding pocket [1]. The racemic nature ensures both enantiomers are screened simultaneously, maximizing hit-finding probability in primary HTS before chiral resolution efforts are undertaken [1].

Medicinal Chemistry SAR: Ester Homologation Series Starting Point

As the methyl ester member of the 4-(carbamoylformamido)benzoate series, CAS 920169-48-8 provides a defined baseline for ester SAR exploration. Its TPSA of 84.5 Ų and XLogP3 of 3.4 position it in a favorable oral drug-like space, and the availability of the direct ethyl ester analog (logP = 3.57, PSA = 68.21 Ų) permits systematic evaluation of ester size on permeability, solubility, and metabolic stability without altering the pharmacophoric oxalamide or phenylbutyl moieties [1].

Co-Crystal Engineering and Solid-State Chemistry Studies

The oxalamide linker of CAS 920169-48-8 presents a geometrically defined H-bond donor–acceptor–donor–acceptor motif amenable to co-crystallization with complementary H-bond synthons (e.g., carboxylic acids, amides, pyridines) [1]. Unlike mono-amide analogs that offer only a single H-bond vector , the dual amide architecture of the carbamoylformamido group supports supramolecular synthon engineering for tuning solubility, stability, or mechanical properties of crystalline forms [1].

Blood–Brain Barrier Permeability Probe Development

With a TPSA of 84.5 Ų—below the widely cited 90 Ų threshold for oral absorption and well below the 140 Ų ceiling for CNS penetration [1]—and a moderate XLogP3 of 3.4, CAS 920169-48-8 occupies physicochemical space consistent with potential BBB permeability. The phenylbutyl moiety may further facilitate passive membrane permeation due to its lipophilic character [1]. This profile supports its exploration as a scaffold for CNS-targeted probe development, provided that subsequent in vitro permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) confirm the predicted behavior.

Quote Request

Request a Quote for Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.